molecular formula C8H4F4O B1591803 4-Hydroxy-2,3,5,6-tetrafluorostyrene CAS No. 385422-30-0

4-Hydroxy-2,3,5,6-tetrafluorostyrene

Cat. No. B1591803
M. Wt: 192.11 g/mol
InChI Key: PJELNCULMQLNIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves two stages . In the first stage, 2,3,4,5,6-pentafluorostyrene is reacted with potassium hydroxide in tert-butyl alcohol for 2 hours under reflux . In the second stage, the reaction mixture is treated with hydrogen chloride in water and tert-butyl alcohol at 20°C .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is C8H4F4O . It contains a total of 17 atoms: 4 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 4 Fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

4-Hydroxy-2,3,5,6-tetrafluorostyrene has a molecular weight of 192.11 g/mol . The boiling point and density are predicted to be 165.7±35.0 °C and 1.470±0.06 g/cm3, respectively .

Scientific Research Applications

Material Synthesis and Properties

  • Fluorinated Styrene-Based Materials : Research has shown that materials synthesized from tetrafluorostyrene derivatives like TF(F5)S and TF(F15)S exhibit low surface energy, making them potentially useful in various applications. These materials demonstrate properties like phase separation and surface enrichment which are beneficial in thin films and coatings (Borkar et al., 2004).

  • Fluorinated Polymers in Aqueous Solution : Novel fluorinated monomers, including tetrafluorostyrene derivatives, have been polymerized in water, leading to the formation of stable latex particles. This indicates their potential in creating environmentally friendly polymers with high reactivity in aqueous solutions (Çınar et al., 2005).

  • High-Resolution Photoresists : Derivatives of tetrafluorostyrene have been used in developing high-resolution photoresists for lithographic processes, showing promise in advanced manufacturing techniques (Ober et al., 2002).

  • Optical Waveguides : Crosslinkable poly(phthalazinone ether)s bearing tetrafluorostyrene groups have been synthesized for potential use in optical waveguide applications. These polymers exhibit good solubility, thermal stability, and desirable optical properties (Li et al., 2010).

Chemical Synthesis and Applications

  • Synthesis of Tetrahydropyrans : Tetrafluorostyrene derivatives have been utilized in the synthesis of tetrahydropyrans, which are important in pharmaceuticals and natural products (Saha et al., 2012).

  • Molecular Rotors and Polymorphism : Studies on molecular rotors with tetrafluoro-substituted phenylene have revealed interesting properties like polymorphism and isomorphism, which are significant in material science and molecular engineering (Rodríguez‐Molina et al., 2013).

  • Postpolymerization Modification : Tetrafluorostyrene derivatives have been shown to be versatile precursors for efficient sequential postpolymerization modification, indicating their utility in the development of advanced polymer materials (Noy et al., 2019).

Safety And Hazards

4-Hydroxy-2,3,5,6-tetrafluorostyrene is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to handle this chemical with care, following all safety precautions.

properties

IUPAC Name

4-ethenyl-2,3,5,6-tetrafluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJELNCULMQLNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=C(C(=C1F)F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619624
Record name 4-Ethenyl-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,3,5,6-tetrafluorostyrene

CAS RN

385422-30-0
Record name 4-Ethenyl-2,3,5,6-tetrafluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Endo, S Tagawa - Journal of Photopolymer Science and …, 2012 - jstage.jst.go.jp
We have investigated the ionization of polymers for extreme ultraviolet (EUV) exposure. Quantum chemical calculation was performed. Upon EUV exposure to the polymer in a resist, …
Number of citations: 5 www.jstage.jst.go.jp
H Ito - Microlithography· Molecular Imprinting: -/-, 2005 - Springer
This chapter describes polymers employed in formulation of chemically amplified resists for microlithography, which have become the workhorse in device manufacturing for the last few …
Number of citations: 470 link.springer.com
O Hassager, S Hvilsted, K Mortensen - 2002 - core.ac.uk
The Danish Polymer Centre - Annual Report 2001 Page 1 General rights Copyright and moral rights for the publications made accessible in the public portal are retained by the authors …
Number of citations: 3 core.ac.uk

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